

# Ibrutinib Dimer: A Comprehensive Technical Guide on its Chemical Structure and Characterization

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## Compound of Interest

Compound Name: Ibrutinib dimer

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This in-depth technical guide provides a comprehensive overview of the chemical structure, formation, and characterization of the **ibrutinib dimer**, a known impurity of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with ibrutinib and related compounds.

## Chemical Structure and Formation

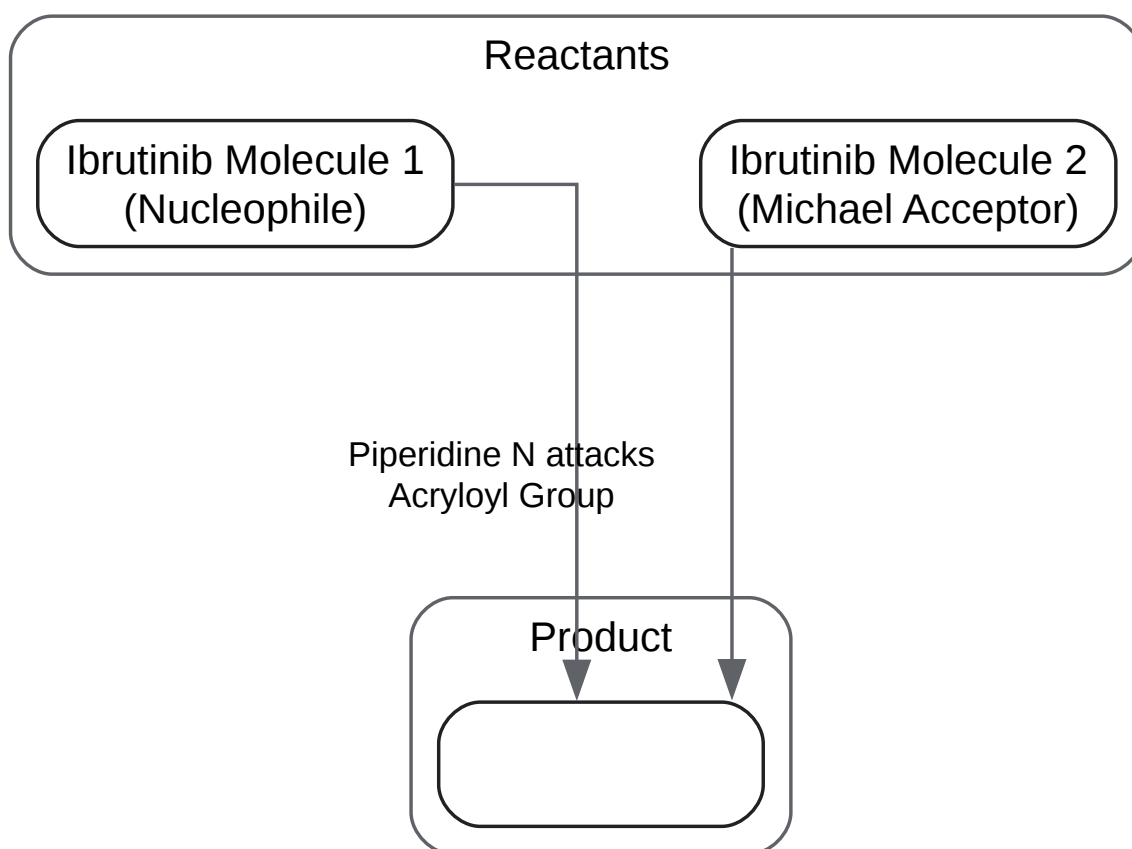
The **ibrutinib dimer** is a significant process-related impurity and degradation product of ibrutinib. Its formation is of critical interest in the manufacturing and stability testing of the active pharmaceutical ingredient (API).

Chemical Name: 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one[1][2]

Molecular Formula: C<sub>50</sub>H<sub>48</sub>N<sub>12</sub>O<sub>4</sub>[1][2]

Molecular Weight: 880.99 g/mol [2]

The primary mechanism for the formation of the **ibrutinib dimer** is a Michael addition reaction. This reaction involves the nucleophilic attack of the secondary amine on the piperidine ring of one ibrutinib molecule to the activated  $\alpha,\beta$ -unsaturated acryloyl group of a second ibrutinib molecule. This process is often induced under alkaline or thermal stress conditions.[3]



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**Figure 1:** Proposed mechanism for the formation of the **ibrutinib dimer**.

## Characterization Data

The characterization of the **ibrutinib dimer** is crucial for its identification and quantification in ibrutinib samples. The following tables summarize the available analytical data.

## Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a key technique for the identification of the **ibrutinib dimer**.

Parameter	Value	Reference
Ionization Mode	ESI+	[3]
[M+H] <sup>+</sup> (m/z)	827.4029	[3]

Proposed Fragmentation Pathway:

The fragmentation of the dimer in MS/MS experiments can provide further structural confirmation. A key fragmentation involves the cleavage of the newly formed bond, resulting in a daughter ion corresponding to the protonated ibrutinib molecule.

Parent Ion (m/z)	Daughter Ion (m/z)	Description	Reference
827.4029	441.2107	Corresponds to the [M+H] <sup>+</sup> of a single ibrutinib molecule	[3]

## Chromatography

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are standard methods for the separation and quantification of the **ibrutinib dimer** from the parent drug and other impurities.

Method	Column	Mobile Phase	Retention Time (Ibrutinib)	Retention Time (Dimer)	Reference
UPLC	Waters Acquity UPLC C-18 (100 mm × 2.1 mm, 1.7 μm)	Gradient elution with Ammonium acetate (20 mM, pH 6.0) and Acetonitrile	Not specified	Not specified (referred to as DP-IX)	[3]
UPLC	Not specified	Not specified	9.8 min	13.6 min	[4]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed <sup>1</sup>H and <sup>13</sup>C NMR spectral data for the **ibrutinib dimer** are not extensively reported in publicly available scientific literature. However, commercial suppliers of the **ibrutinib dimer** impurity standard, such as Allmpus Laboratories, state that a comprehensive certificate of analysis including <sup>1</sup>H NMR, <sup>13</sup>C NMR, Mass, HPLC, IR, and TGA data is provided upon purchase.[2] This suggests that such data has been generated but remains proprietary. Researchers requiring definitive structural confirmation via NMR are advised to either synthesize and purify the dimer for analysis or procure a certified reference standard.

## Experimental Protocols

The following protocols are based on methodologies described in the literature for the forced degradation of ibrutinib, which leads to the formation of the dimer. These can be adapted for the targeted synthesis and characterization of the dimer.

### Formation of Ibrutinib Dimer via Alkaline Hydrolysis

This protocol is adapted from forced degradation studies that have been shown to produce the **ibrutinib dimer**.[3][5]

Materials:

- Ibrutinib

- 1 M Sodium Hydroxide (NaOH)
- Methanol
- Water
- 1 M Hydrochloric Acid (HCl)
- Acetonitrile

#### Procedure:

- Dissolve a known quantity of ibrutinib in a minimal amount of methanol.
- Add 1 M NaOH solution.
- Heat the solution at 80°C for up to 8 hours.
- Monitor the reaction progress by UPLC-MS to observe the formation of the dimer.
- After the desired level of dimer formation is achieved, cool the reaction mixture to room temperature.
- Neutralize the solution with 1 M HCl.
- The resulting solution containing the **ibrutinib dimer** can be used for further analysis or subjected to purification.

## UPLC-MS/MS Characterization

This protocol outlines a general method for the analysis of the **ibrutinib dimer**.<sup>[3][5]</sup>

#### Instrumentation:

- UPLC system coupled with a tandem mass spectrometer (e.g., Triple TOF)

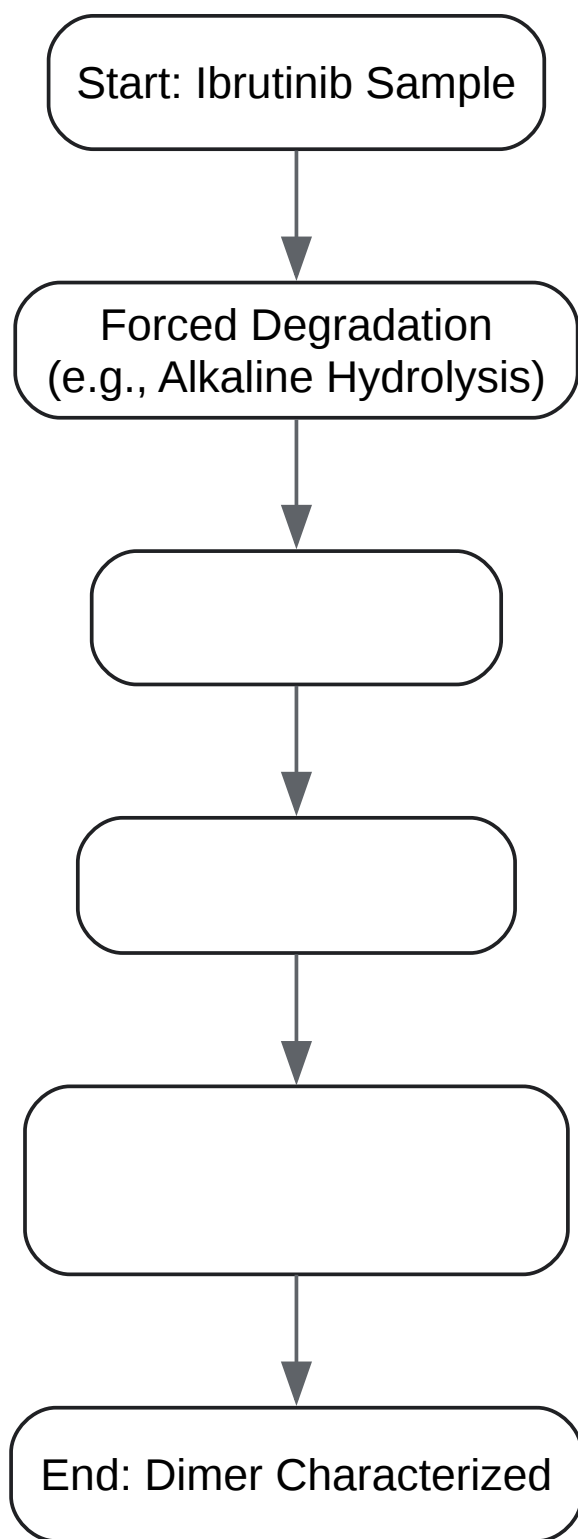
#### Chromatographic Conditions:

- Column: Waters Acquity UPLC C-18 (100 mm × 2.1 mm, 1.7 μm)

- Mobile Phase A: 20 mM Ammonium acetate (pH 6.0)
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.3 mL/min
- Injection Volume: 5  $\mu$ L
- Detection Wavelength: 215 nm

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Range: m/z 50-1000
- Collision energy and other parameters should be optimized for the specific instrument used.



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**Figure 2:** General experimental workflow for the characterization of the **ibrutinib dimer**.

## Signaling Pathways and Biological Activity

Currently, there is no information available in the scientific literature to suggest that the **ibrutinib dimer** is involved in any biological signaling pathways or possesses any significant pharmacological activity. It is primarily considered an impurity and a degradation product, and as such, its biological effects have not been a focus of investigation. The primary concern regarding the **ibrutinib dimer** is its impact on the purity, stability, and safety profile of the ibrutinib drug product.

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